molecular formula C29H24O2 B1667216 4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid CAS No. 215030-90-3

4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid

Cat. No. B1667216
M. Wt: 404.5 g/mol
InChI Key: YCADIXLLWMXYKW-CMDGGOBGSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.



Synthesis Analysis

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Molecular Structure Analysis

This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.


Scientific Research Applications

Modulation of Retinoic Acid Receptor Subtypes

The compound plays a significant role in modulating retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are crucial in transducing signals from natural and synthetic ligands to cellular transcriptional machinery, influencing gene programs that control various biological and physiological effects. Specifically, this compound has been identified as a potent antagonist of RARα, revealing its potential applications in therapeutic treatments for conditions like acute promyelocytic leukemia (APL) and cutaneous T-cell lymphoma (CTCL) (Álvarez et al., 2015).

Dual Modes and Dual Emissions in Fluorescence Studies

This compound exhibits multiple tunable fluorescence emissions based on different conditions like solvent, pH, and excitation wavelength. Its dual fluorescence emissions, when excited in the UV-region or visible region, make it a candidate for advanced fluorescence studies and applications (Singh & Baruah, 2017).

Role in Coregulator Interaction and RAR Functionality

The compound has been studied for its role in differential coregulator interactions with RARs. Understanding how synthetic ligands like this one influence the specificity and functionality of nuclear receptors is key to rational drug development, particularly in cancer treatment and research (Germain et al., 2009).

Potential in PET Imaging of Retinoid X Receptor

A study synthesized a fluorine-18-labeled analogue of this compound for PET imaging of the retinoid X receptor. This application is significant in medical imaging and diagnostics, especially in identifying and tracking diseases like cancer (Wang et al., 2014).

Safety And Hazards

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Future Directions

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I hope this general information is helpful! If you have any more specific questions, feel free to ask.


properties

IUPAC Name

4-[(E)-2-[5,5-dimethyl-8-(2-phenylethynyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O2/c1-29(2)19-18-24(14-10-21-6-4-3-5-7-21)26-20-23(13-17-27(26)29)9-8-22-11-15-25(16-12-22)28(30)31/h3-9,11-13,15-18,20H,19H2,1-2H3,(H,30,31)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCADIXLLWMXYKW-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801034187
Record name 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid

CAS RN

215030-90-3
Record name 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid
Reactant of Route 2
4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid
Reactant of Route 3
4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid
Reactant of Route 4
4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid
Reactant of Route 5
4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid

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